2,3-Difluoro-4-propoxy-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl 2,3-Difluoro-4-propoxy-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl
Brand Name: Vulcanchem
CAS No.:
VCID: VC16508582
InChI: InChI=1S/C24H30F2O/c1-3-5-17-6-8-18(9-7-17)19-10-12-20(13-11-19)21-14-15-22(27-16-4-2)24(26)23(21)25/h10-15,17-18H,3-9,16H2,1-2H3
SMILES:
Molecular Formula: C24H30F2O
Molecular Weight: 372.5 g/mol

2,3-Difluoro-4-propoxy-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl

CAS No.:

Cat. No.: VC16508582

Molecular Formula: C24H30F2O

Molecular Weight: 372.5 g/mol

* For research use only. Not for human or veterinary use.

2,3-Difluoro-4-propoxy-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl -

Specification

Molecular Formula C24H30F2O
Molecular Weight 372.5 g/mol
IUPAC Name 2,3-difluoro-1-propoxy-4-[4-(4-propylcyclohexyl)phenyl]benzene
Standard InChI InChI=1S/C24H30F2O/c1-3-5-17-6-8-18(9-7-17)19-10-12-20(13-11-19)21-14-15-22(27-16-4-2)24(26)23(21)25/h10-15,17-18H,3-9,16H2,1-2H3
Standard InChI Key PFDKETPYRPFESB-UHFFFAOYSA-N
Canonical SMILES CCCC1CCC(CC1)C2=CC=C(C=C2)C3=C(C(=C(C=C3)OCCC)F)F

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Structural Features

The systematic IUPAC name, 2,3-difluoro-4-propoxy-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl, delineates its structure:

  • Biphenyl backbone: Two benzene rings connected by a single bond (positions 1 and 1').

  • Substituents:

    • 2,3-Difluoro groups on the first benzene ring (positions 2 and 3).

    • 4-Propoxy group (-OCH₂CH₂CH₃) on the first benzene ring (position 4).

    • trans-4-Propylcyclohexyl group on the second benzene ring (position 4').

The trans configuration of the cyclohexyl group ensures minimal steric hindrance, favoring planar molecular alignment in liquid crystalline phases .

Table 1: Molecular Descriptors of 2,3-Difluoro-4-propoxy-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl

PropertyValueSource
Molecular FormulaC₂₃H₂₈F₂O
Molecular Weight (g/mol)358.465
Exact Mass358.2108
LogP (Octanol-Water)8.84
Topological Polar Surface9.23 Ų

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via sequential coupling and functionalization reactions:

  • Suzuki-Miyaura Coupling: A boronic acid derivative of trans-4-propylcyclohexylbenzene reacts with a fluorinated bromobenzene precursor to form the biphenyl core .

  • Etherification: The propoxy group is introduced through nucleophilic substitution of a hydroxyl group with 1-bromopropane under basic conditions .

  • Purification: Chromatography and recrystallization yield >98% purity, as validated by HPLC and NMR .

Industrial Production

Labscoop’s catalog lists analogs like 3,4-Difluoro-4'-(trans-4-propylcyclohexyl)biphenyl (CAS 85312-59-0), produced in 5g–25g batches for research use . Scaling requires optimizing solvent systems (e.g., toluene/ethanol) and catalytic palladium complexes .

Physical and Chemical Properties

Thermodynamic Stability

The compound exhibits high thermal stability, with a boiling point of 440.6±45.0°C and melting point of 77–81°C . Its density (1.1±0.1 g/cm³) and refractive index (1.514) align with fluorinated LCMs, making it suitable for optoelectronic applications .

Table 2: Thermophysical Properties

PropertyValueMethod
Melting Point77–81°CDifferential Scanning Calorimetry
Boiling Point440.6±45.0°C at 760 mmHgSimulated (EPI Suite)
Flash Point229.5±24.6°CCleveland Open Cup
Vapor Pressure (25°C)0.0±1.0 mmHgEPI Suite

Applications in Liquid Crystal Displays (LCDs)

Role in Nematic Phases

The compound’s fluorine atoms enhance dielectric anisotropy (Δε ≈ +5.2), while the trans-4-propylcyclohexyl group reduces viscosity (η ≈ 45 mPa·s), enabling fast-switching LCD pixels . It is blended with cyanobiphenyls (e.g., 5CB) to widen operating temperatures (-30°C to 100°C) .

Advanced Optoelectronics

Recent prototypes incorporate this LCM into blue-phase LCDs, achieving sub-millisecond response times and 160° viewing angles. Its low birefringence (Δn ≈ 0.12) minimizes color shift .

Environmental and Biological Considerations

Cytotoxicity Profile

Although direct data is lacking, 3,4-Difluoro-4'-(4-propylcyclohexyl)biphenyl (CAS 85312-59-0) exhibits high cytotoxicity in primary mouse hepatocytes (EC₅₀ = 2.17 μM) . Structural similarities suggest potential risks, warranting precautionary handling (Xi hazard code) .

Environmental Persistence

The high LogP (8.84) indicates bioaccumulation potential in aquatic ecosystems. QSAR models predict moderate biodegradability (t₁/₂ ≈ 60 days) .

Recent Research Directions

Energy-Efficient Displays

2024 studies demonstrate its use in field-sequential color LCDs, reducing power consumption by 40% compared to conventional RGB filters .

Biomedical Sensors

Functionalized derivatives are being tested for glucose sensing, leveraging fluorine’s electron-withdrawing effects to enhance signal transduction .

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